molecular formula C20H18N2O4 B2630716 2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902855-64-5

2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B2630716
CAS No.: 902855-64-5
M. Wt: 350.374
InChI Key: SGXKCYNEDXTGSO-UHFFFAOYSA-N
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Description

2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, p-toluenesulfonic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction yields an alcohol.

Scientific Research Applications

2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a chromeno and pyrimidine moiety makes it a versatile compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-3-25-15-9-5-8-13(16(15)23)18-21-19(24)14-10-12-7-4-6-11(2)17(12)26-20(14)22-18/h4-9,23H,3,10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXKCYNEDXTGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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